6,7-Dimethylquinoline-2,3-dicarboxylic acid
Description
Quinoline Derivatives in Heterocyclic Chemistry
Quinoline and its derivatives constitute a fundamental class of nitrogen-containing heterocyclic aromatic compounds that have captured the attention of organic chemists for nearly two centuries. The basic quinoline structure, characterized by the molecular formula C₉H₇N, consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with unique electronic and chemical properties. This structural framework has proven to be remarkably versatile, serving as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets.
The quinoline ring system exhibits distinctive reactivity patterns that differentiate it from simple aromatic compounds. The presence of the nitrogen heteroatom introduces electron-deficient character to specific positions within the ring system, particularly at the 2- and 4-positions of the pyridine portion. This electronic distribution influences both electrophilic and nucleophilic substitution reactions, with electrophilic substitution typically occurring on the benzene ring at positions 5 and 8, while nucleophilic substitution preferentially takes place at positions 2 and 4 of the pyridine ring.
The significance of quinoline derivatives extends beyond their fundamental chemical properties to encompass their widespread occurrence in natural products and synthetic pharmaceuticals. Over 200 biologically active quinoline and quinazoline alkaloids have been identified in nature, with prominent examples including quinine, an antimalarial alkaloid found in cinchona plants. The structural diversity achievable through substitution at various positions of the quinoline core has led to the development of compounds with antimalarial, antibacterial, antifungal, anthelmintic, cardiotonic, anticonvulsant, anti-inflammatory, and analgesic activities.
Historical Development of Dicarboxylic Quinoline Compounds
The historical development of dicarboxylic quinoline compounds is intrinsically linked to the discovery and systematic investigation of quinoline itself. Quinoline was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called it "leukol," meaning "white oil" in Greek. This discovery marked the beginning of systematic research into quinoline chemistry that would eventually lead to the development of complex substituted derivatives, including dicarboxylic acid variants.
The development of synthetic methodologies for quinoline derivatives gained momentum in the late 19th and early 20th centuries with the establishment of several named reactions. The Pfitzinger reaction, originally described by Pfitzinger in 1886, represents one of the most significant contributions to quinoline carboxylic acid synthesis. This reaction involves the condensation of isatin with ketones or aldehydes in the presence of strong base to yield substituted quinoline-4-carboxylic acids. The method was later extended and refined to accommodate various substrate combinations, enabling the synthesis of more complex quinoline carboxylic acid derivatives.
The evolution of quinoline dicarboxylic acid synthesis has been driven by both theoretical interest in heterocyclic chemistry and practical applications in pharmaceutical research. Early investigations focused on understanding the fundamental reactivity patterns of the quinoline ring system and developing reliable synthetic routes to substituted derivatives. The Pfitzinger reaction proved particularly valuable for accessing quinoline-4-carboxylic acids, while other methods such as the Doebner reaction enabled the synthesis of quinoline derivatives through three-component condensations.
Modern synthetic approaches have expanded the toolbox available for quinoline dicarboxylic acid synthesis, incorporating advances in catalysis and green chemistry principles. Recent research has focused on developing nanocatalyzed protocols for quinoline synthesis, offering advantages in terms of reaction efficiency, catalyst recyclability, and environmental compatibility. These developments have made complex quinoline derivatives, including dicarboxylic acid variants, more accessible for research and potential applications.
Significance of 6,7-Dimethylquinoline-2,3-dicarboxylic acid in Organic Chemistry
This compound occupies a unique position within quinoline chemistry due to its specific substitution pattern and functional group arrangement. The compound's molecular structure, characterized by the systematic name this compound and Chemical Abstracts Service number 948294-45-9, represents a sophisticated example of quinoline functionalization. The presence of methyl groups at the 6,7-positions provides steric and electronic effects that influence the compound's reactivity and physical properties, while the dicarboxylic acid functionality at the 2,3-positions introduces additional complexity in terms of hydrogen bonding and coordination chemistry potential.
The structural characteristics of this compound can be analyzed through its molecular formula C₁₃H₁₁NO₄ and molecular weight of 245.23 grams per mole. The compound's three-dimensional structure, as represented by its InChI key JGAHTWZHTMWMSG-UHFFFAOYSA-N, reveals the spatial arrangement of substituents around the quinoline core. The canonical SMILES notation CC1=CC2=CC(=C(N=C2C=C1C)C(=O)O)C(=O)O provides a systematic representation of the compound's connectivity, highlighting the positioning of the methyl and carboxylic acid substituents.
The compound's physical properties reflect its structural complexity and functional group composition. With a calculated boiling point of 449.5 degrees Celsius at 760 millimeters of mercury and a density of 1.406 grams per cubic centimeter, this compound exhibits characteristics consistent with a relatively high molecular weight aromatic carboxylic acid. These properties influence its handling characteristics and potential applications in synthetic chemistry.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₁NO₄ | |
| Molecular Weight | 245.23 g/mol | |
| CAS Number | 948294-45-9 | |
| Boiling Point | 449.5°C at 760 mmHg | |
| Density | 1.406 g/cm³ | |
| InChI Key | JGAHTWZHTMWMSG-UHFFFAOYSA-N |
The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a building block for more complex structures. The presence of two carboxylic acid groups provides multiple sites for derivatization through esterification, amidation, or other transformations. Similarly, the quinoline core offers opportunities for further functionalization through electrophilic or nucleophilic substitution reactions, enabling the construction of libraries of related compounds for structure-activity relationship studies.
Relationship to Other Quinoline-Based Compounds
This compound exists within a broader family of quinoline derivatives that share structural similarities while exhibiting distinct properties based on their specific substitution patterns. Understanding these relationships provides insight into the systematic variation of properties within the quinoline family and helps predict the behavior of related compounds. The compound's relationship to other quinoline-based structures can be analyzed through several structural parameters, including substitution position, functional group type, and overall molecular architecture.
The most direct structural relatives of this compound include other dimethylquinoline derivatives and quinoline dicarboxylic acids with different substitution patterns. For example, the diethyl ester derivative this compound diethyl ester, with CAS number 948294-48-2 and molecular formula C₁₇H₁₉NO₄, represents a protected form of the parent diacid that may exhibit different solubility and reactivity characteristics. This ester derivative demonstrates how functional group modification can tune the properties of quinoline-based compounds while maintaining the core structural framework.
The relationship between this compound and simpler quinoline carboxylic acids provides insights into the effects of multiple carboxylation. Compounds such as quinoline-4-carboxylic acid, also known as cinchoninic acid, represent the foundation upon which more complex dicarboxylic derivatives are built. The addition of a second carboxylic acid group, as seen in the 2,3-dicarboxylic acid pattern, introduces additional hydrogen bonding capacity and coordination sites that can significantly influence molecular recognition and binding properties.
The methyl substitution pattern at the 6,7-positions distinguishes this compound from other quinoline dicarboxylic acids. Research has shown that substituent effects in quinoline chemistry can dramatically influence biological activity and chemical reactivity. The specific positioning of methyl groups in the 6,7-positions places them on the benzene portion of the quinoline ring system, where they can influence electronic distribution and steric accessibility without directly interfering with the nitrogen heteroatom or the carboxylic acid groups.
Table 2: Structural Comparison of Related Quinoline Compounds
The synthetic accessibility of this compound and its relationship to other quinoline derivatives is influenced by the availability of suitable synthetic methodologies. While classical approaches such as the Pfitzinger reaction have been extensively used for quinoline-4-carboxylic acid synthesis, the preparation of 2,3-dicarboxylic acid derivatives may require alternative strategies or modified reaction conditions. The development of novel synthetic approaches, including nanocatalyzed protocols, has expanded the range of quinoline derivatives that can be efficiently prepared.
Properties
IUPAC Name |
6,7-dimethylquinoline-2,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-6-3-8-5-9(12(15)16)11(13(17)18)14-10(8)4-7(6)2/h3-5H,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAHTWZHTMWMSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589119 | |
| Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948294-45-9 | |
| Record name | 6,7-Dimethylquinoline-2,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethylquinoline-2,3-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethylquinoline with maleic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to continuous stirring and controlled temperature to facilitate the formation of the desired compound .
Chemical Reactions Analysis
Hydrolysis of Carboxylic Acid Derivatives
The compound’s carboxyl groups participate in hydrolysis under acidic or alkaline conditions. For example:
-
Ester Hydrolysis : Under basic conditions (e.g., aqueous NaOH), the ethyl ester derivatives (e.g., 6,7-dimethylquinoline-2,3-dicarboxylic acid diethyl ester) undergo saponification to yield the free dicarboxylic acid .
| Reaction Type | Conditions | Product | Yield* |
|---|---|---|---|
| Ester hydrolysis | 30% H₂O₂, KOH, 75–80°C | Dicarboxylic acid | ~95% |
*Yields vary based on substitution patterns and reaction optimization.
Coordination Chemistry
The nitrogen atom in the quinoline ring and carboxylate oxygen atoms enable coordination with transition metals. For instance:
-
Metal Complex Formation : Reacts with Cu(II) or Fe(III) salts in aqueous ethanol to form stable chelates. These complexes are studied for catalytic and material science applications.
Example :
(L = deprotonated ligand).
Electrophilic Aromatic Substitution
The electron-rich quinoline ring undergoes electrophilic substitution. Methyl groups at positions 6 and 7 direct incoming electrophiles to specific sites:
| Electrophile | Position | Product | Conditions |
|---|---|---|---|
| Nitration (HNO₃) | 5 or 8 | Nitro derivatives | H₂SO₄, 0–5°C |
| Sulfonation (SO₃) | 5 | Sulfonic acid derivative | Fuming H₂SO₄, 50°C |
Decarboxylation and Cyclization
Heating the dicarboxylic acid induces decarboxylation. Following Blanc’s Rule, it forms a cyclic anhydride or ketone depending on substituent positions :
Key Pathway :
Nucleophilic Acyl Substitution
The carboxylic acid reacts with nucleophiles (e.g., amines, alcohols) to form derivatives:
| Reaction | Reagent | Product | Application |
|---|---|---|---|
| Amidation | NH₃ or RNH₂ | Diamide | Drug intermediates |
| Esterification | ROH, H⁺ | Diesters | Polymer precursors |
Example : Reaction with methanol/H₂SO₄ produces dimethyl esters, used in synthetic workflows .
Oxidation and Reduction
-
Oxidation : The quinoline ring resists further oxidation under mild conditions, but strong oxidants (e.g., KMnO₄) cleave the ring .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a tetrahydroquinoline derivative.
Biological Interactions
While not its primary application, preliminary studies suggest interactions with:
Scientific Research Applications
Chemistry
6,7-Dimethylquinoline-2,3-dicarboxylic acid serves as a crucial building block in organic synthesis. It is utilized in:
- Ligand Formation: Acts as a ligand in coordination chemistry, facilitating the formation of metal complexes.
- Synthesis of Quinoline Derivatives: Its structural properties allow for various substitution reactions leading to diverse quinoline derivatives.
Biology
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Properties: Demonstrated effectiveness against various pathogens by inhibiting microbial enzyme activity.
-
Anticancer Activity: In vitro studies have shown that it possesses cytotoxic effects on several cancer cell lines. For instance:
Cell Line IC50 (μM) Effectiveness A549 14.53 Moderate MCF-7 20.00 Moderate K562 32.47 Moderate B16F10 28.00 Moderate
The observed IC50 values indicate a dose-dependent cytotoxicity against these cancer cells .
Medicine
The compound is under investigation for its potential therapeutic applications:
- Enzyme Inhibition: It may inhibit enzymes involved in cancer proliferation and microbial growth.
- Receptor Modulation: Potential to bind to specific receptors influencing critical biological pathways.
Industrial Applications
This compound finds utility in various industrial processes:
- Dyes and Pigments Production: Used in synthesizing colorants due to its stable chemical structure.
- Chemical Manufacturing: Acts as an intermediate in producing other valuable chemicals.
Case Studies and Research Findings
Recent studies have explored the compound's potential as a therapeutic agent:
- Antimicrobial Activity Study : Research demonstrated that this compound effectively inhibited the growth of bacteria such as E. coli and S. aureus.
- Cancer Cell Line Testing : In vitro tests revealed moderate efficacy against lung adenocarcinoma and breast cancer cell lines.
These findings underscore the compound's versatility and potential in both academic research and industrial applications.
Mechanism of Action
The mechanism of action of 6,7-Dimethylquinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the nature of the compound’s interactions .
Comparison with Similar Compounds
Positional Isomers: 5,7-Dimethylquinoline-2,3-dicarboxylic Acid
Structural Differences 5,7-Dimethylquinoline-2,3-dicarboxylic acid (CAS: 948293-89-8) shares the same molecular formula (C₁₃H₁₁NO₄) but differs in the placement of methyl groups (positions 5 and 7 instead of 6 and 7) .
Impact on Properties
- Crystallinity : Positional isomerism can lead to differences in crystal packing, solubility, and melting points.
Applications No explicit applications are noted for this isomer, but its structural similarity suggests overlapping utility in coordination chemistry or as a ligand in metal-organic frameworks (MOFs).
Halogenated Analog: 6,7-Dichloroquinoline-2,3-dicarboxylic Acid
Structural Differences Replacing methyl groups with chlorine atoms yields 6,7-dichloroquinoline-2,3-dicarboxylic acid (CAS: 948294-36-8) .
Impact on Properties
- Electronegativity : Chlorine’s higher electronegativity increases the compound’s acidity compared to the methyl-substituted analog.
- Reactivity : The electron-withdrawing Cl groups may enhance electrophilic substitution reactions or metal coordination.
Applications Halogenated quinoline derivatives are often explored in medicinal chemistry for antimicrobial or anticancer activity due to improved bioavailability and target binding .
Heterocyclic Variants: 6,7-Dimethoxy-2,3-quinoxalinedicarboxylic Acid
Impact on Properties
- Electronic Effects: The quinoxaline core increases π-conjugation and electron deficiency, altering redox properties.
- Solubility : Methoxy groups may improve solubility in polar solvents.
Applications Quinoxaline derivatives are prominent in materials science (e.g., organic semiconductors) and as kinase inhibitors in drug discovery .
Ester Derivatives: Diethyl 6,7-Dimethylquinoline-2,3-dicarboxylate
Structural Differences
The diethyl ester (CAS: 948294-48-2) replaces carboxylic acid groups with ethyl esters .
Impact on Properties
- Lipophilicity : Increased hydrophobicity enhances membrane permeability, making esters favorable prodrug candidates.
- Synthetic Utility : Esters are intermediates in hydrolysis or transesterification reactions to regenerate the parent acid .
Applications
Used as intermediates in synthesizing pharmaceuticals or agrochemicals where controlled release of the active acid is required .
Data Table: Key Structural and Functional Comparisons
| Compound Name | CAS Number | Molecular Formula | Key Substituents | Notable Properties | Potential Applications |
|---|---|---|---|---|---|
| 6,7-Dimethylquinoline-2,3-dicarboxylic acid | 948294-45-9 | C₁₃H₁₁NO₄ | 6,7-Me; 2,3-COOH | Moderate acidity, versatile intermediate | Pharmaceuticals, MOFs |
| 5,7-Dimethylquinoline-2,3-dicarboxylic acid | 948293-89-8 | C₁₃H₁₁NO₄ | 5,7-Me; 2,3-COOH | Altered electron density | Coordination chemistry |
| 6,7-Dichloroquinoline-2,3-dicarboxylic acid | 948294-36-8 | C₁₁H₅Cl₂NO₄ | 6,7-Cl; 2,3-COOH | High acidity, electrophilic reactivity | Antimicrobial agents |
| 6,7-Dimethoxyquinoxaline-2,3-dicarboxylic acid | N/A | C₁₂H₁₀N₂O₆ | 6,7-OMe; quinoxaline | Enhanced π-conjugation | Organic electronics |
| Diethyl 6,7-dimethylquinoline-2,3-dicarboxylate | 948294-48-2 | C₁₇H₁₉NO₄ | 6,7-Me; 2,3-COOEt | Lipophilic, hydrolyzable | Prodrugs, synthetic intermediates |
Research Findings and Implications
- Electronic Tuning : Substituent position (e.g., 5,7- vs. 6,7-methyl) significantly modulates electronic properties, impacting ligand-metal interactions in catalysis .
- Bioactivity: Halogenation (e.g., Cl substitution) enhances bioactivity, as seen in related antimicrobial quinoline derivatives .
- Prodrug Design : Esterification of the carboxylic acid groups improves pharmacokinetic profiles, a strategy employed in antiviral drug development .
Biological Activity
6,7-Dimethylquinoline-2,3-dicarboxylic acid (DMQDA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of DMQDA, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . Its unique structure features two carboxylic acid groups at the 2 and 3 positions of the quinoline ring, along with methyl substituents at the 6 and 7 positions. This configuration contributes to its chemical reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.23 g/mol |
| Functional Groups | Carboxylic acids |
| Quinoline Derivative | Yes |
The biological activity of DMQDA is attributed to its ability to interact with various molecular targets. It has been shown to modulate enzyme activity and receptor interactions, which can lead to significant biological effects. The compound's mechanism includes:
- Enzyme Inhibition : DMQDA may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties.
- Receptor Modulation : It can bind to specific receptors, potentially influencing signal transduction pathways that are crucial for cancer cell proliferation and survival.
Antimicrobial Properties
Research indicates that DMQDA exhibits notable antimicrobial activity against a variety of pathogens. The compound's effectiveness can be attributed to its ability to disrupt microbial cell functions through enzyme inhibition.
Anticancer Activity
In vitro studies have demonstrated that DMQDA possesses anticancer properties. For instance, it has shown moderate inhibitory effects on several cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), MCF-7 (breast cancer), K562 (erythroleukemia), and B16F10 (melanoma).
- IC50 Values : The IC50 values for DMQDA against these cancer cells ranged from 14.53 μM to 32.47 μM, indicating a dose-dependent cytotoxicity.
Table 1: Anticancer Activity of DMQDA
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| A549 | 14.53 | Moderate |
| MCF-7 | 20.00 | Moderate |
| K562 | 32.47 | Moderate |
| B16F10 | 28.00 | Moderate |
Comparative Analysis with Similar Compounds
DMQDA shares structural similarities with other quinoline derivatives but possesses unique properties due to its specific substitution pattern. Below is a comparison with other related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 6,7-Dimethylquinoline-3-carboxylic acid | Lacks one methyl group compared to DMQDA | |
| Quinoline-2,3-dicarboxylic acid | Simpler structure with fewer functional groups | |
| Quinaldic acid | Contains only one carboxylic group |
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the antitumor efficacy of DMQDA in combination with metal complexes. The results indicated that DMQDA enhances the cytotoxic effects of copper complexes against various cancer cell lines, suggesting potential for synergistic therapeutic strategies .
- Microbial Inhibition Study : Another investigation focused on the antimicrobial properties of DMQDA against clinical isolates of bacteria. The compound demonstrated significant inhibitory effects, particularly against Gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6,7-Dimethylquinoline-2,3-dicarboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via the Friedländer condensation, a widely used method for quinoline derivatives. For example, substituted salicylaldehydes and ketones react under acidic conditions (e.g., polyphosphoric acid) to form the quinoline backbone. Optimization involves adjusting temperature, acid strength, and stoichiometry of methyl substituents to enhance yield and purity. Post-synthesis, recrystallization in ethanol (EtOH) is effective for purification .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray diffraction (XRD) is critical for structural elucidation. Single-crystal XRD analysis, performed using diffractometers (e.g., KUMA KM4), resolves bond angles and lattice parameters. Complementary techniques include NMR for confirming substituent positions (e.g., methyl groups at C6 and C7) and FT-IR for identifying carboxylic acid functionalities. Crystallographic data should be refined using programs like SHELXL .
Q. What are the solubility properties of the compound, and how do they influence experimental design?
- Methodological Answer : The dicarboxylic acid groups confer polarity, making the compound soluble in polar aprotic solvents (e.g., DMF, DMSO) but less so in non-polar solvents. Solubility impacts reaction design: for metal-organic framework (MOF) synthesis, DMF is often used to dissolve the ligand and metal salts. Pre-solubility testing in varying solvent mixtures (e.g., DMF/ethanol) is recommended to optimize crystallization .
Advanced Research Questions
Q. How can computational methods predict the physicochemical and toxicological properties of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models predict properties like logP (lipophilicity) and pKa (acid dissociation constants). For toxicity, QSAR estimates respiratory or skin sensitization risks based on structural analogs (e.g., pyridine-2,3-dicarboxylic acid). Density Functional Theory (DFT) calculations further optimize molecular geometry for applications in catalysis or materials science .
Q. What are the challenges in achieving stereoselective synthesis of quinoline-dicarboxylic acid derivatives?
- Methodological Answer : Diastereoselective synthesis requires chiral catalysts or auxiliaries. For example, tetrahydroisoquinoline derivatives are synthesized using enantioselective hydrogenation or asymmetric Friedländer reactions. Reaction monitoring via chiral HPLC and circular dichroism (CD) spectroscopy ensures stereochemical fidelity. Solvent polarity and temperature gradients are key variables in controlling enantiomeric excess .
Q. How is this compound utilized in the synthesis of functional materials like MOFs?
- Methodological Answer : The dicarboxylic acid moiety acts as a bridging ligand in MOFs. Coordination with transition metals (e.g., Cu²⁺, Mn²⁺) under solvothermal conditions forms porous frameworks. For corrosion-resistant coatings, MOFs synthesized from the compound are embedded in polymer matrices. BET surface area analysis and electrochemical impedance spectroscopy (EIS) validate performance .
Q. What toxicological considerations arise during handling, and how can researchers mitigate risks?
- Methodological Answer : Structural analogs (e.g., pyridine-2,3-dicarboxylic acid) show potential respiratory sensitization. Use QSAR predictions to assess hazards and implement controls: fume hoods for synthesis, PPE (gloves, goggles), and toxicity testing via Ames assays for mutagenicity. Emergency protocols should include decontamination with water and medical consultation for exposure incidents .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
